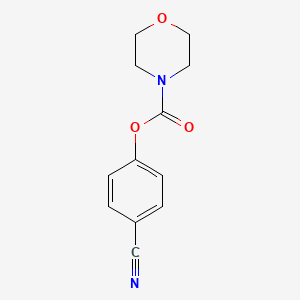![molecular formula C19H21N3O3 B5875855 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5875855.png)
2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide, also known as MNPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the class of amides and is known for its unique biochemical and physiological effects. In
Mecanismo De Acción
2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of PARP-1 by binding to the enzyme's catalytic domain. This binding prevents the enzyme from carrying out its normal function of repairing damaged DNA. As a result, cells with damaged DNA are unable to repair themselves and undergo programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide have been extensively studied. In addition to its ability to inhibit PARP-1, 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have anti-inflammatory properties. It has also been shown to have potential applications in the treatment of ischemic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide in lab experiments is its specificity for PARP-1. This specificity allows researchers to study the effects of PARP-1 inhibition without interfering with other cellular processes. However, one limitation of using 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide is its relatively low solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. One area of interest is the development of more potent PARP-1 inhibitors based on the structure of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide. Another area of interest is the study of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide's potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the anti-inflammatory properties of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide and their potential therapeutic applications.
Métodos De Síntesis
The synthesis method for 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with 4-(1-piperidinyl)aniline in the presence of a coupling reagent. This reaction results in the formation of 2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to have potential applications in scientific research. It has been studied for its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme that plays a role in DNA repair and cell death. Inhibition of PARP-1 has been shown to have therapeutic potential in cancer treatment, as well as in the treatment of other diseases such as stroke and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-17(6-5-7-18(14)22(24)25)19(23)20-15-8-10-16(11-9-15)21-12-3-2-4-13-21/h5-11H,2-4,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFLPEXIPQBXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![4-({[(cyclohexylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5875788.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)




![3-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5875866.png)

![2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5875879.png)